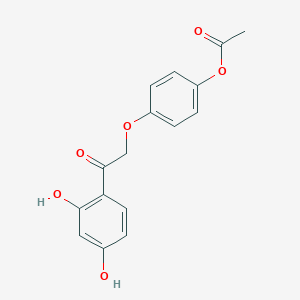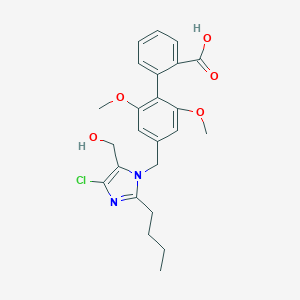
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid, also known as BGC20-1531, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This may lead to the death of cancer cells and the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include the induction of cell cycle arrest, the inhibition of angiogenesis (the formation of new blood vessels), and the induction of apoptosis (programmed cell death) in cancer cells. In addition, 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in laboratory experiments is its potency and specificity. 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes in detail. However, there are also some limitations to using 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in lab experiments. For example, it may be difficult to obtain sufficient quantities of the compound for large-scale experiments, and there may be some variability in the results due to differences in the purity and quality of the compound.
Direcciones Futuras
There are many potential future directions for research on 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. One area of interest is in the development of new drugs based on the structure and activity of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid. Researchers may also investigate the use of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness. In addition, further studies may be needed to fully understand the mechanism of action of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid and its potential applications in different areas of scientific research.
In conclusion, 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is a synthetic compound that has been extensively studied for its potential use in scientific research. Its potency and specificity make it a useful tool for studying a variety of biochemical and physiological processes, and it may have potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid and its potential applications in different areas of scientific research.
Métodos De Síntesis
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the process is complex and requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. 4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid has been shown to have anti-tumor activity in vitro and in vivo, and may be a promising candidate for further drug development.
Propiedades
Número CAS |
134388-43-5 |
|---|---|
Nombre del producto |
4'-((2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid |
Fórmula molecular |
C24H27ClN2O5 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]-2,6-dimethoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H27ClN2O5/c1-4-5-10-21-26-23(25)18(14-28)27(21)13-15-11-19(31-2)22(20(12-15)32-3)16-8-6-7-9-17(16)24(29)30/h6-9,11-12,28H,4-5,10,13-14H2,1-3H3,(H,29,30) |
Clave InChI |
DCZWHMMYJIZMSO-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)CO)Cl |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC(=C(C(=C2)OC)C3=CC=CC=C3C(=O)O)OC)CO)Cl |
Otros números CAS |
134388-43-5 |
Sinónimos |
4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazolyl)methyl)-2',6'-dimethoxy(1,1'-biphenyl)-2-carboxylic acid 4-BCHIBP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)

![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B161530.png)
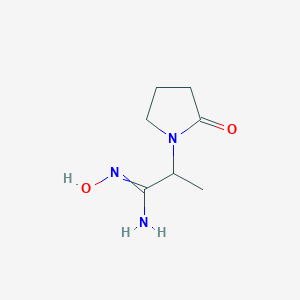

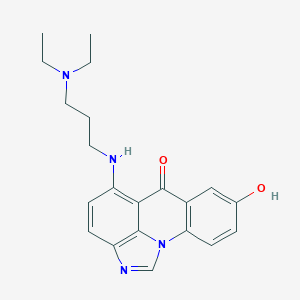
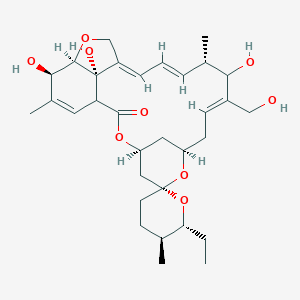
![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)


